molecular formula C6H3BrIN3 B1145865 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-27-0

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1145865
CAS No.: 1357946-27-0
M. Wt: 323.919
InChI Key: DWYQFKPEXZUFNE-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound with the molecular formula C6H3BrIN3. This compound is characterized by the presence of both bromine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core. It is a solid at room temperature and is used primarily in research settings .

Scientific Research Applications

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including as enzyme inhibitors.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is recommended to handle with care and avoid ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves the halogenation of a pyrazolo[4,3-c]pyridine precursor. One common method involves the iodination of 5-bromo-1H-pyrazolo[4,3-c]pyridine using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination reactions.

    Palladium Catalysts: Used in cross-coupling reactions.

    Organic Solvents: Such as dichloromethane and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound.

Mechanism of Action

The exact mechanism of action of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic compounds and the exploration of new chemical reactions .

Properties

IUPAC Name

7-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYQFKPEXZUFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272023
Record name 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-27-0
Record name 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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